molecular formula C11H6F3NO2 B1312684 3-(trifluoromethyl)quinoline-4-carboxylic Acid CAS No. 588702-65-2

3-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No. B1312684
M. Wt: 241.17 g/mol
InChI Key: WBOBVHAOJMZKLF-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)quinoline-4-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, including 3-(trifluoromethyl)quinoline-4-carboxylic Acid, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines, benzaldehyde, and pyruvic acid . It has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .


Molecular Structure Analysis

The InChI code for 3-(trifluoromethyl)quinoline-4-carboxylic Acid is 1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17) . The compound is typically stored in a refrigerator and is a white to yellow powder or crystals .


Chemical Reactions Analysis

Quinoline-4-carboxylic acid is a very important structure in synthetic medicinal chemistry . Compounds including a quinoline-4-carboxylic acid have a wide biological range as a pharmacophore in medicinal chemistry . Many methods have been developed for the synthesis of the important quinoline moiety .


Physical And Chemical Properties Analysis

3-(trifluoromethyl)quinoline-4-carboxylic Acid is a white to yellow powder or crystals . It has a molecular weight of 241.17 .

Scientific Research Applications

  • Synthesis of Quinolines

    • Field : Organic Chemistry
    • Application : Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
    • Method : This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
    • Results : Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders .
    • Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Inhibition of Dihydroorotate Dehydrogenase

    • Field : Biochemistry
    • Application : A 4-quinolinecarboxylic acid analogue, brequinar sodium was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
    • Method : The specific method of application or experimental procedure is not provided .
    • Results : The specific results or outcomes obtained are not provided .

Safety And Hazards

The safety information for 3-(trifluoromethyl)quinoline-4-carboxylic Acid includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

3-(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBVHAOJMZKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463422
Record name 3-(trifluoromethyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)quinoline-4-carboxylic Acid

CAS RN

588702-65-2
Record name 3-(trifluoromethyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)quinoline-4-carboxylic acid
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